Bond Dissociation Energy Hierarchy Predicts and Enforces Site-Selective Reactivity
The intrinsic reactivity of each carbon-halogen bond in 1-bromo-2-chloro-4-iodo-3-methylbenzene is governed by bond dissociation energy (BDE). The established BDE hierarchy is C–I (≈ 65 kcal/mol) < C–Br (≈ 81 kcal/mol) < C–Cl (≈ 96 kcal/mol) [1]. This difference is fundamental to achieving chemoselectivity in cross-coupling reactions without requiring complex catalyst tuning [2].
| Evidence Dimension | Bond Dissociation Energy |
|---|---|
| Target Compound Data | C–I: ≈65 kcal/mol; C–Br: ≈81 kcal/mol; C–Cl: ≈96 kcal/mol |
| Comparator Or Baseline | Typical values for phenyl halides (Ph–I, Ph–Br, Ph–Cl) |
| Quantified Difference | The C–I bond is ≈31 kcal/mol weaker than the C–Cl bond, and the C–Br bond is ≈15 kcal/mol weaker than the C–Cl bond. |
| Conditions | Standard thermodynamic data for phenyl halides |
Why This Matters
This large, quantifiable difference in bond strength directly translates to predictable, stepwise reactivity, enabling sequential coupling without interference from less reactive halogens.
- [1] Stanford University Libraries. (n.d.). Search results for chloroarenes. View Source
- [2] Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(11), 10126–10169. View Source
